Imiquimod TLR7 Selectivity: Quantitative Receptor Activation Profile Versus Resiquimod (R848)
Imiquimod demonstrates strict TLR7 selectivity and does not activate human or mouse TLR8 even at high concentrations (>10 µg/ml) [1]. In contrast, resiquimod (R848) activates both human TLR7 and TLR8 as a dual agonist [2]. This differential receptor activation profile is critical for experimental design where TLR7-specific signaling needs to be distinguished from TLR8-mediated pathways.
| Evidence Dimension | TLR7/TLR8 receptor activation selectivity |
|---|---|
| Target Compound Data | Activates hTLR7; no activation of hTLR8 or mTLR8 at >10 µg/ml |
| Comparator Or Baseline | Resiquimod (R848): activates both hTLR7 and hTLR8 |
| Quantified Difference | Qualitative difference: Imiquimod is TLR7-selective; Resiquimod is TLR7/8 dual agonist |
| Conditions | HEK-Blue reporter cell lines expressing human or mouse TLR7 or TLR8 (InvivoGen) |
Why This Matters
TLR7-selective activation is essential for studies requiring pathway-specific analysis without confounding TLR8-mediated cytokine induction.
- [1] InvivoGen. Imiquimod VacciGrade (R837) Technical Datasheet. TLR7/TLR8 specificity validation using HEK-Blue reporter cell lines. View Source
- [2] InvivoGen. R848 (Resiquimod) Technical Datasheet. TLR7 and TLR8 dual agonist characterization. View Source
